molecular formula C23H14N2 B3109345 4,5-Diaza-9,9'-spirobifluorene CAS No. 171856-25-0

4,5-Diaza-9,9'-spirobifluorene

Cat. No. B3109345
CAS RN: 171856-25-0
M. Wt: 318.4 g/mol
InChI Key: DRXUKNGBCQEAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diaza-9,9’-spirobifluorene is a heterocyclic compound . It is a derivative containing two electron-withdrawing perylenediimide moieties . This compound has been characterized by NMR, elemental analysis, UV spectroscopy, and cyclic voltammetry .


Synthesis Analysis

The synthesis of 4,5-Diaza-9,9’-spirobifluorene involves the creation of a derivative containing two electron-withdrawing perylenediimide moieties . The compound has been characterized by various methods including NMR, elemental analysis, UV spectroscopy, and cyclic voltammetry .


Molecular Structure Analysis

The molecular structure of 4,5-Diaza-9,9’-spirobifluorene is complex, with the compound containing two electron-withdrawing perylenediimide moieties . The HOMO/LUMO energies of the compound are –5.81 eV/–3.89 eV .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Diaza-9,9’-spirobifluorene include low HOMO/LUMO energies and strong absorption in the visible range of the UV spectrum . These properties point to the possibility of using the compound as a promising electron acceptor for nonfullerene polymer solar cells .

Scientific Research Applications

Application in Polymer Solar Cells

A derivative of 4,5-diaza-9,9'-spirobifluorene has been identified as a promising electron acceptor for nonfullerene polymer solar cells. This derivative exhibits strong absorption in the visible region of the UV spectrum and has low-lying energy levels, making it a suitable candidate for enhancing the efficiency of polymer solar cells (Kuklin et al., 2019).

Synthesis and Crystal Structure Analysis

The compound 2-(spirobifluorene-2-yl)-3,4-diaza-spirobifluorene, a derivative of 4,5-diaza-9,9'-spirobifluorene, has been synthesized and characterized. Its crystal structure was analyzed, providing insights into its potential applications in various fields of material science (Wu et al., 2010).

Enhanced Steric Hindrance for Light-Emitting Electrochemical Cells

Cationic iridium complexes incorporating 4,5-diaza-9,9'-spirobifluorene have shown potential in solid-state light-emitting electrochemical cells (LECs). The intramolecular π-π interaction and enhanced steric hindrance in these complexes contribute to longer device lifetimes in LECs (Chen et al., 2012).

Use in Organic Light-Emitting Diodes (OLEDs)

4,5-Diaza-9,9'-spirobifluorene derivatives have been used as host materials in blue phosphorescent organic light-emitting devices (PhOLEDs). They show promising results due to their high triplet energy levels and good thermal stability, making them suitable for high-efficiency PhOLEDs with low efficiency roll-off (Zheng et al., 2012).

In High-Performance OLEDs

A rhenium(I) complex with 4,5-diaza-9,9‘-spirobifluorene showed excellent performance in phosphorescent electroluminescent devices. The complex's steric hindrance, large Stokes shift, and short luminescent lifetime contribute to its high efficiency and insensitivity to emitter concentration (Li et al., 2012).

Electronic Structure and Optical Properties

The electronic structure and optical properties of spiro-type molecules, including 4,5-diaza-9,9'-spirobifluorene derivatives, have been extensively studied. These studies provide valuable insights into the application of these molecules in organic electronics, particularly in light-emitting devices (Johansson et al., 1997).

Future Directions

The future directions for the use of 4,5-Diaza-9,9’-spirobifluorene could involve its use as an electron acceptor for nonfullerene polymer solar cells . The compound’s low HOMO/LUMO energies and strong absorption in the visible range of the UV spectrum make it a promising candidate for this application .

properties

IUPAC Name

spiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)23(17)19-11-5-13-24-21(19)22-20(23)12-6-14-25-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXUKNGBCQEAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=CC=N6)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diaza-9,9'-spirobifluorene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diaza-9,9'-spirobifluorene
Reactant of Route 2
Reactant of Route 2
4,5-Diaza-9,9'-spirobifluorene
Reactant of Route 3
Reactant of Route 3
4,5-Diaza-9,9'-spirobifluorene
Reactant of Route 4
4,5-Diaza-9,9'-spirobifluorene
Reactant of Route 5
4,5-Diaza-9,9'-spirobifluorene
Reactant of Route 6
4,5-Diaza-9,9'-spirobifluorene

Q & A

Q1: What makes 4,5-Diaza-9,9'-spirobifluorene a promising candidate for organic electronics?

A1: 4,5-Diaza-9,9'-spirobifluorene possesses several attractive features for organic electronics, including its rigid structure, electron-accepting properties, and ability to form stable complexes with metals. Its strong absorption in the visible region of the UV spectrum, coupled with low-lying HOMO/LUMO energy levels, makes it a suitable candidate for applications like non-fullerene polymer solar cells. [, ]

Q2: How does the incorporation of 4,5-Diaza-9,9'-spirobifluorene affect the performance of light-emitting electrochemical cells (LECs)?

A2: Studies show that incorporating 4,5-Diaza-9,9'-spirobifluorene as a ligand in cationic iridium complexes can lead to highly efficient LECs. This is attributed to enhanced steric hindrance and reduced self-quenching effects, resulting in improved quantum yields and power efficiencies. [, , , ]

Q3: What is the significance of the spiro configuration in 4,5-Diaza-9,9'-spirobifluorene for device applications?

A3: The spiro configuration in 4,5-Diaza-9,9'-spirobifluorene enhances steric hindrance around the metal center when used as a ligand in metal complexes. This structural feature minimizes the expansion of metal-ligand bonds in the excited state, leading to improved device lifetimes, as demonstrated in LECs. []

Q4: Can 4,5-Diaza-9,9'-spirobifluorene be utilized in the development of air-stable solar cells?

A4: Yes, researchers have successfully used oligomers containing 4,5-Diaza-9,9'-spirobifluorene to modify TiO2 nanorods, leading to air-stable poly(3-hexylthiophene):TiO2 bulk heterojunction inverted solar cells. These modified devices exhibited improved electron mobility and promising power conversion efficiencies. []

Q5: How does the structure of 4,5-Diaza-9,9'-spirobifluorene influence its sensing capabilities?

A5: The rigid structure of 4,5-Diaza-9,9'-spirobifluorene derivatives makes them suitable for applications in sensing. Research has shown their potential as affinity materials for quartz crystal microbalances, demonstrating high potency in detecting volatile organic compounds. []

Q6: What analytical techniques are commonly employed to characterize 4,5-Diaza-9,9'-spirobifluorene and its derivatives?

A6: Common characterization techniques include NMR spectroscopy, elemental analysis, UV-Vis spectroscopy, and cyclic voltammetry. These methods provide insights into the compound's structure, purity, electronic properties, and redox behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.